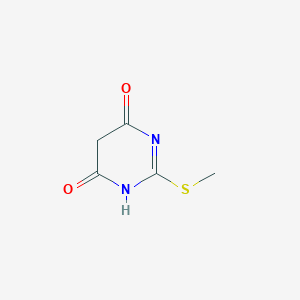

2-(methylthio)pyrimidine-4,6(1H,5H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methylthio)pyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound with the molecular formula C5H6N2O2S It is a derivative of pyrimidine, featuring a methylthio group at the second position and keto groups at the fourth and sixth positions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)pyrimidine

生物活性

2-(Methylthio)pyrimidine-4,6(1H,5H)-dione is a sulfur-containing heterocyclic compound with a molecular formula of C5H6N2O2S and a molecular weight of 158.18 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of malonic acid diethyl ester with thiourea under specific conditions. The compound can be obtained as a white powdery solid with a melting point exceeding 300 °C. This compound serves as an intermediate in the synthesis of various herbicides and other biologically active molecules.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated several synthesized derivatives for their antibacterial and antifungal activities. Compounds containing the methylthio group showed enhanced potency compared to their non-thiated analogs .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Compound A | 15 | 20 |

| Compound B | 10 | 25 |

| Compound C | 5 | 15 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, certain derivatives were tested against multiple cancer cell lines, showing IC50 values ranging from 1.88 µM to over 10 µM depending on the specific structure and substituents present . These findings suggest that modifications to the pyrimidine core can significantly influence cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 4.2 |

| Compound E | HCT116 | 3.0 |

| Compound F | A375 | 1.88 |

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Specifically, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an important target in cancer therapy and antimicrobial treatments . Molecular docking studies indicate that the binding affinity of these compounds can be optimized through structural modifications.

Table 3: Inhibitory Activity Against DHFR

| Compound Name | Binding Affinity (kcal/mol) |

|---|---|

| Compound G | -9.8 |

| Compound H | -8.5 |

| Compound I | -10.2 |

Case Studies

- Antimicrobial Evaluation : A study conducted by researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound .

- Anticancer Screening : In another investigation, derivatives were tested against different cancer cell lines including MCF-7 and HCT116. The study found that specific substitutions on the pyrimidine ring led to increased cytotoxicity, suggesting that structural diversity plays a crucial role in biological activity .

- Enzyme Inhibition Studies : Molecular docking studies revealed that some derivatives exhibited strong binding affinities for DHFR. This suggests potential applications in developing new therapeutic agents targeting this enzyme for cancer treatment .

科学的研究の応用

Biological Activities

2-(methylthio)pyrimidine-4,6(1H,5H)-dione exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown its effectiveness against multiple types of cancer, including breast and lung cancers .

- Antiviral Properties : The compound has been investigated for its potential to inhibit viral replication, particularly in the context of hepatitis B virus (HBV). Its derivatives have shown promise as nucleoside transport inhibitors with improved pharmacokinetic properties .

- Antidiabetic Effects : There is evidence supporting the use of this compound in managing type 2 diabetes. It acts as an inhibitor of glycogen phosphorylase, which plays a crucial role in glucose metabolism .

- Anti-inflammatory and Antioxidant Effects : The compound has demonstrated anti-inflammatory properties and the ability to scavenge free radicals, making it a potential candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by Patil et al. explored the synthesis of substituted dihydro-2H-dipyrimido[1,2-a,4,5-d]pyrimidine-2,4(1H,3H)-diones as selective inhibitors for epidermal growth factor receptor (EGFR) signaling pathways. The results indicated significant anticancer activity against various tumor cell lines, suggesting that modifications to the methylthio group can enhance efficacy against specific cancer types .

Case Study: Antiviral Properties

Research published in recent years has focused on the antiviral properties of this compound derivatives. These studies demonstrated that certain derivatives effectively inhibited HBV DNA replication in vitro. The findings suggest that these compounds could be developed into therapeutics for chronic hepatitis B infection .

特性

IUPAC Name |

2-methylsulfanyl-1H-pyrimidine-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h2H2,1H3,(H,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPUYOLXCQRHOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=O)CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。